molecular formula C21H24N2O3S B11247187 N-cyclohexyl-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-cyclohexyl-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11247187
M. Wt: 384.5 g/mol
InChI Key: XXGZYNRHZYLHAP-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazine ring fused with two benzene rings, an ethyl group, a cyclohexyl group, and a carboxamide group.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-cyclohexyl-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H24N2O3S/c1-2-23-19-13-12-15(21(24)22-16-8-4-3-5-9-16)14-18(19)17-10-6-7-11-20(17)27(23,25)26/h6-7,10-14,16H,2-5,8-9H2,1H3,(H,22,24)

InChI Key

XXGZYNRHZYLHAP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3CCCCC3)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

N-cyclohexyl-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide
  • 9-Methoxy-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide

Uniqueness

N-cyclohexyl-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique combination of functional groups, which confer specific biological activities. The presence of the cyclohexyl and ethyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

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